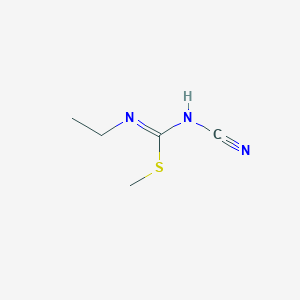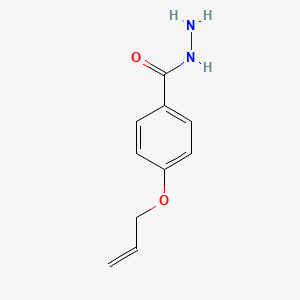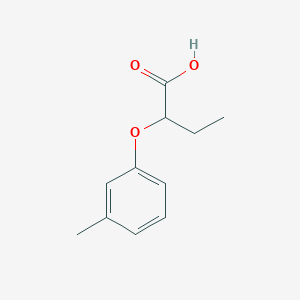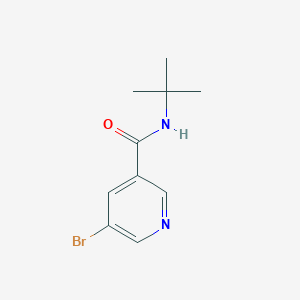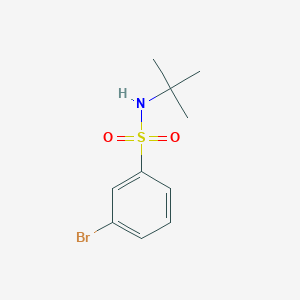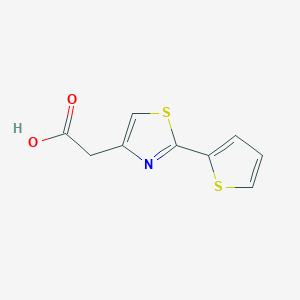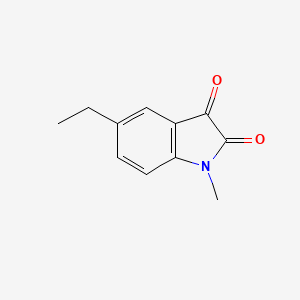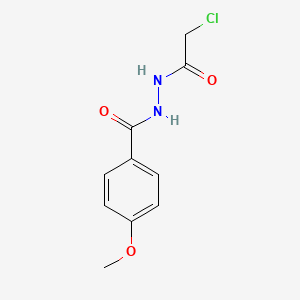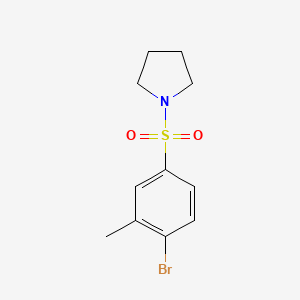
1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine" is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring heterocycles known as azacycloalkanes. The compound features a sulfonyl group attached to a phenyl ring, which is further substituted with a bromine atom and a methyl group. This structure is related to various research studies focusing on the synthesis and reactivity of pyrrolidine derivatives, as well as their potential applications in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the reaction of phenyl α-bromovinyl sulfone with glycine ester Schiff bases, which regioselectively yields polysubstituted pyrrolidine cycloadducts. The presence of catalytic amounts of AgOAc and DBU facilitates this reaction, and an excess of DBU can induce aromatization of the cycloadducts to afford 5-arylpyrrole-2-carboxylic acid esters in a single step . Another method includes the cross-coupling of bromopyridine with sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, to synthesize N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . Additionally, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been characterized by crystallography. The structure features a three-dimensional network stabilized by π–π interactions between the rings of the 4-methylphenylsulfonyl protecting group. The dihedral angle between the 4-methylphenylsulfonyl ring and the pyrrolopyridine unit is significant, indicating the spatial arrangement of the substituents .
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives is diverse. For instance, the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones has been achieved using polyphosphate ester (PPE), which reduces the reaction time and increases yields . Moreover, the synthesis of sulfonamides based on dihydropyrrolopyridines involves the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolopyridines containing sulfonamide groups linked to the pyrrole nitrogen atom . Additionally, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides yields chiral pyrrolidin-3-ones, demonstrating the versatility of pyrrolidine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group and substituents on the phenyl ring can affect the compound's polarity, solubility, and reactivity. The crystallographic analysis provides insights into the solid-state properties, such as intermolecular interactions and stability. The antimicrobial activity of some pyrrolidine derivatives has been evaluated, indicating their potential as bioactive molecules . The synthesis methods, molecular structure, and reactivity of these compounds are crucial for their application in the development of new pharmaceuticals and materials.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives .
- Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . It also highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Pyrrolidine in Epilepsy Treatment
- Scientific Field : Neurology .
- Application Summary : Pyrrolidine-2,5-dione emerged as a valuable scaffold in the treatment of epilepsy . A library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized .
- Methods of Application : The compounds were obtained via cyclocondensations of dicarboxylic acids with the properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines, at 180 °C for 1.5 h .
- Results or Outcomes : The study was conducted in 2017 by Rybka et al . The results of the study are not specified in the source .
Propriétés
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHZGIJTXHOEGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406697 |
Source


|
| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine | |
CAS RN |
852026-79-0 |
Source


|
| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

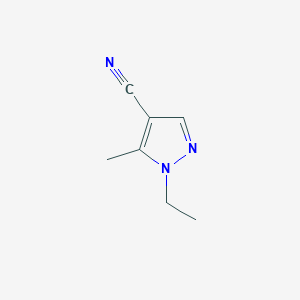
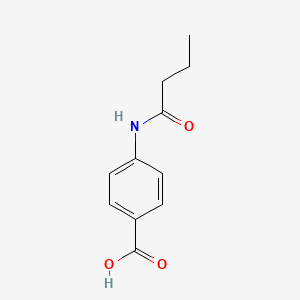
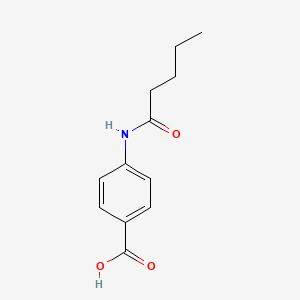
![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
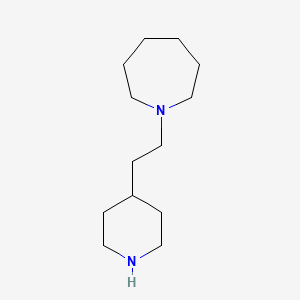
![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)
